N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
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Overview
Description
3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a thieno[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorine atom and the benzamide group is carried out through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-[2-(2-methyl-2-propanyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: Similar structure but with an additional fluorine atom.
3-Fluoro-N-[4-(2-methyl-2-propanyl)cyclohexyl]-N-(2-phenylethyl)benzamide: Different substituents on the benzamide group.
Uniqueness
3-FLUORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18FN3O3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C16H18FN3O3S/c1-16(2,3)20-14(12-8-24(22,23)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21) |
InChI Key |
MKUCMENQNJXWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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